molecular formula C7H5F3INO3 B13895722 Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate

Ethyl 2-iodo-5-(trifluoromethyl)-4-oxazolecarboxylate

Cat. No.: B13895722
M. Wt: 335.02 g/mol
InChI Key: NCMSRRCKLOMMHH-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate is a complex organic compound that features a trifluoromethyl group, an iodine atom, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl 2-amino-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate, iodination can be achieved using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-iodo-5-(trifluoromethyl)phenylacetate
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • Trifluoromethyl ethers

Uniqueness

Ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required .

Properties

Molecular Formula

C7H5F3INO3

Molecular Weight

335.02 g/mol

IUPAC Name

ethyl 2-iodo-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H5F3INO3/c1-2-14-5(13)3-4(7(8,9)10)15-6(11)12-3/h2H2,1H3

InChI Key

NCMSRRCKLOMMHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)I)C(F)(F)F

Origin of Product

United States

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